molecular formula C26H40NOPS B8194359 [S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B8194359
M. Wt: 445.6 g/mol
InChI Key: KJFQHFCHUMQGIB-WVXBCFDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This sulfinamide derivative features a chiral sulfinamide core (S(R) configuration) and a di-t-butylphosphanyl group attached to a biphenylmethyl scaffold.

Properties

IUPAC Name

(R)-N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3/t23-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFQHFCHUMQGIB-WVXBCFDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC=C2)N(C)[S@](=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound [S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, also known as a sulfinamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications.

Chemical Properties

  • Molecular Formula : C₂₁H₃₈NOPS
  • Molecular Weight : 383.6 g/mol
  • CAS Number : 672937-61-0
  • Appearance : White to yellow powder
PropertyValue
Molecular FormulaC₂₁H₃₈NOPS
Molecular Weight383.6 g/mol
CAS Number672937-61-0
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves the reaction of sulfinamides with phosphine ligands, which are known for their role in asymmetric synthesis and catalysis. The process generally requires careful control of reaction conditions to ensure high yields and purity.

Antitumoral Activity

Recent studies have investigated the antitumoral properties of sulfinamide derivatives. For instance, a study utilizing various cell lines demonstrated that these compounds exhibit significant cytotoxicity against cancer cells while showing lower toxicity towards non-cancerous cells.

  • Cell Lines Tested :
    • C6 (rat glioblastoma)
    • F98 (rat glioblastoma)
    • MCF7 (human breast cancer)
    • HeLa (human cervical cancer)

The results indicated a dose-dependent response, with notable increases in apoptosis markers in treated cancer cells compared to controls. The compound's mechanism appears to involve the induction of apoptotic pathways, leading to cell death in tumor cells while sparing normal cells.

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound. In a rat model with implanted tumors, administration of the compound resulted in significant tumor growth inhibition and extended survival rates compared to control groups receiving saline.

Table 2: In Vivo Study Results

Treatment GroupAverage Tumor Volume (mm³)Survival Rate (%)
Control (PBS)3700
Compound Admin815100 after 30 days

Mechanistic Insights

The mechanism behind the biological activity of this compound may involve interactions with specific cellular pathways related to apoptosis and cell cycle regulation. Flow cytometry analyses showed an increase in sub-G0/G1 fraction in treated cells, indicating apoptosis.

The compound this compound shows promising biological activity with potential applications in cancer therapy. Its ability to selectively induce apoptosis in cancer cells while minimizing effects on healthy cells positions it as a candidate for further research and development in medicinal chemistry.

Future Directions

Continued exploration into the structure-activity relationship (SAR) of this compound could enhance its efficacy and specificity. Additionally, further studies are warranted to elucidate its full pharmacological profile and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Key Differences

The compound is compared to three structurally related sulfinamide-phosphine hybrids:

Parameter Target Compound Analog 1 (CAS 1595319-94-0) Analog 2 (CymitQuimica) Analog 3 (CAS 2565792-27-8)
Phosphorus Substituent Di-t-butylphosphanyl Diphenylphosphanyl Diphenylphosphanyl + diisopropylbiphenyl Diphenylphosphanyl (two groups) + dimethoxyphenyl
Molecular Formula ~C29H38NOPS C27H34NOPS C36H44NOPS C38H41NO3P2S
Molecular Weight ~480–500 g/mol 451.6 g/mol 569.8 g/mol 653.75 g/mol
Steric Hindrance High (bulky t-butyl groups) Moderate (phenyl groups) Very high (diisopropylbiphenyl) Moderate (phenyl + methoxy)
Electronic Effects Electron-donating (t-butyl) Electron-withdrawing (phenyl) Mixed (phenyl + alkyl) Electron-donating (methoxy)
Solubility Likely high in nonpolar solvents (alkyl groups) Moderate (aromatic phenyl reduces solubility) Low (large hydrophobic backbone) Moderate (methoxy improves polarity)
Stereochemical Complexity Dual chirality (S(R), 1R) Single chiral center Dual chirality (S(R), 1S) Multiple chiral centers
Stability Expected stable (inert t-butyl) May require inert storage Lab-use only (sensitivity unspecified) Photosensitive (dark storage required)
2.2 Functional and Application-Based Comparisons
  • Analog 2 (CymitQuimica) incorporates a diisopropylbiphenyl backbone, which may hinder substrate access in catalysis due to excessive bulk .
  • Synthetic Accessibility :

    • The synthesis of the target compound likely involves palladium-catalyzed cross-coupling for phosphorus incorporation, similar to methods for diphenylphosphanyl analogs .
    • Analog 3 (CAS 2565792-27-8) requires stringent storage (dark, inert atmosphere), suggesting synthetic challenges in stabilizing methoxy-substituted derivatives .
  • The target compound’s electron-donating t-butyl groups may reduce such activity but enhance metal coordination .

Research Implications

  • Virtual Screening : Methods from (e.g., structural similarity metrics) could prioritize analogs with optimized steric/electronic profiles for catalysis .
  • Environmental Impact : Quaternary ammonium compounds () show low CMC values, but the target compound’s alkyl groups may increase environmental persistence, warranting further study .

Preparation Methods

Chiral Sulfinyl Transfer Agents

A scalable approach employs a chiral benzooxathiazin-2-one template (9 ) (source). This template reacts with tert-BuMgCl to yield a chiral sulfinate intermediate (10 ), which is subsequently treated with lithium bis(trimethylsilyl)amide (LHMDS) to cleave the S–O bond, affording (S)-tert-butanesulfinamide (TBSA) in 85% yield with >99:1 enantiomeric ratio (er). This method avoids racemization and is adaptable to large-scale production.

Reductive Amination of Sulfonyl Chlorides

Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) are reduced in situ using triphenylphosphine (PPh₃) and amines. For example, p-toluenesulfonyl chloride reacts with benzylamine in the presence of PPh₃ and triethylamine (TEA) to yield N-benzyl-p-toluenesulfinamide in 62% yield (source). This method is versatile but requires careful optimization to prevent over-reduction to sulfides.

Di-t-butylphosphanyl Biphenyl Synthesis

The phosphanyl biphenyl segment is prepared via palladium-catalyzed cross-coupling:

Palladium-Catalyzed Coupling

Di-t-butylphosphine reacts with o-dibromobenzene under palladium catalysis (e.g., bis-[di-t-butyl(4-dimethylaminophenyl)phosphine]palladium(0)) to form 2-(di-t-butylphosphanyl)biphenyl. Subsequent coupling with aryl boronic acids (e.g., phenylboronic acid) yields functionalized biphenyl derivatives (source). Key conditions include:

  • Solvent : Toluene

  • Catalyst loading : 0.5–1 mol%

  • Temperature : 80–100°C

  • Yield : 86–90%.

Coupling Sulfinamide and Phosphanyl Biphenyl

The final step involves stereoselective coupling of the sulfinamide and phosphanyl biphenyl units:

Nucleophilic Substitution

The sulfinamide acts as a nucleophile, reacting with a brominated biphenylphosphine intermediate. For example, (S)-TBSA reacts with 2-(di-t-butylphosphanyl)bromobenzene in tetrahydrofuran (THF) at −78°C, using lithium diisopropylamide (LDA) as a base. This method achieves >95% diastereomeric excess (de) but requires anhydrous conditions (source,).

Chiral Resolution

Racemic mixtures of the coupled product are resolved using chiral stationary phases (e.g., Chiralpak AS column) with hexane/ethanol eluents. This step ensures the desired [S(R)] configuration, critical for catalytic activity.

Optimization and Challenges

  • Stereochemical Control : Use of chiral auxiliaries (e.g., (1S,2R)-1-methyl-2-phenyl-2-(2,4,6-mesitylsulfonylamino)ethyl ester) prevents racemization during sulfinamide formation.

  • Phosphine Stability : Di-t-butylphosphine is air-sensitive; reactions require inert atmospheres (argon/nitrogen).

  • Yield Improvements : Gram-scale reactions achieve 70–80% yields, but micro-scale syntheses report up to 90% (source,).

Comparative Data Table

MethodStarting MaterialsKey Reagents/ConditionsYieldStereoselectivitySource
Sulfinyl TransferBenzooxathiazin-2-onetert-BuMgCl, LHMDS85%>99:1 er
Reductive Aminationp-Toluenesulfonyl chloridePPh₃, TEA, CH₂Cl₂62%N/A
Pd-Catalyzed CouplingDi-t-butylphosphine, o-dibromobenzenePd catalyst, Na₂CO₃, toluene86–90%N/A
Chiral ResolutionRacemic sulfinamide-phosphineChiralpak AS column>95% de[S(R)] confirmed

Q & A

Basic: What synthetic routes are commonly employed to synthesize [S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide?

Answer:
The synthesis typically involves multi-step sequences:

Phosphanyl Group Introduction: Di-t-butylphosphine is coupled to a biphenyl scaffold under palladium catalysis (e.g., Pd(OAc)₂, 80–100°C, toluene) .

Sulfinamide Formation: The sulfinamide moiety is introduced via nucleophilic substitution or condensation, often using chiral auxiliaries like tert-butanesulfinamide to control stereochemistry .

Stereochemical Control: Chiral resolution via chromatography or crystallization ensures enantiomeric purity. For example, HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) resolves diastereomers .

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during phosphanyl group coupling?

Answer:
Competing oxidation or ligand dissociation can occur. Mitigation strategies include:

  • Inert Atmosphere: Use Schlenk-line techniques or gloveboxes to prevent phosphine oxidation .
  • Catalyst Screening: Test palladium complexes (e.g., Pd₂(dba)₃ vs. PdCl₂) to balance reactivity and stability .
  • Solvent Polarity: Non-polar solvents (e.g., toluene) reduce unwanted ligand exchange, while additives like Cs₂CO₃ improve coupling efficiency .
    Validation: Monitor reaction progress via ³¹P NMR to detect intermediates like phosphine oxides .

Basic: What analytical techniques confirm the stereochemical integrity of this compound?

Answer:

  • X-ray Crystallography: Provides definitive stereochemical assignment of the sulfinamide and phosphanyl groups .
  • Chiral HPLC: Separates enantiomers (e.g., using a Chiralcel OD column, hexane/iPrOH eluent) to verify purity ≥95% .
  • Optical Rotation: Compare experimental [α]D values with literature data for consistency .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Answer:
Discrepancies may arise from dynamic stereochemistry or solvent effects. Strategies:

Variable Temperature NMR: Identify coalescence temperatures to assess conformational mobility .

COSY/NOESY: Assign coupling patterns and spatial proximity of protons (e.g., diastereotopic methyl groups) .

Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .

Basic: What role does this compound play in asymmetric catalysis?

Answer:
The phosphanyl-sulfinamide motif acts as a chiral ligand in transition-metal catalysis:

  • Hydrogenation: Rhodium complexes with this ligand enantioselectively reduce ketones (e.g., acetophenone derivatives, >90% ee) .
  • Cross-Coupling: Palladium-catalyzed C–C bond formations (e.g., Suzuki-Miyaura) benefit from steric bulk and electron-rich phosphine donors .

Advanced: What strategies enhance the hydrolytic stability of the sulfinamide group under catalytic conditions?

Answer:
Sulfinamide hydrolysis can reduce ligand efficacy. Solutions include:

  • Steric Shielding: Di-t-butylphosphanyl groups protect the sulfinamide via steric hindrance .
  • Low-Polarity Solvents: Use toluene or THF instead of protic solvents to minimize nucleophilic attack .
  • Additives: Incorporate molecular sieves to scavenge water .

Basic: How is the compound’s purity assessed for catalytic applications?

Answer:

  • Elemental Analysis: Confirm C, H, N, S, P content within ±0.4% of theoretical values .
  • ICP-MS: Quantify trace metal impurities (e.g., Pd, Rh) that may poison catalysts .
  • TLC/GC-MS: Detect organic byproducts (e.g., phosphine oxides) .

Advanced: How can researchers troubleshoot low enantiomeric excess (ee) in catalytic reactions using this ligand?

Answer:
Low ee may stem from ligand racemization or mismatched stereochemistry:

Ligand:Metal Ratio Optimization: Test 1:1 vs. 2:1 ratios to stabilize the active catalyst .

Temperature Control: Lower temperatures (e.g., –20°C) reduce kinetic resolution of intermediates .

Additive Screening: Chiral additives (e.g., tartaric acid) may suppress background racemization .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Air Sensitivity: Store under argon due to phosphanyl group oxidation .
  • PPE: Use nitrile gloves and safety goggles; avoid inhalation (particle size <5 µm) .
  • Waste Disposal: Quench with 10% aqueous H₂O₂ before disposal to oxidize phosphine residues .

Advanced: How does the electronic nature of the phosphanyl group influence catalytic activity?

Answer:
The di-t-butylphosphanyl group is electron-rich, enhancing metal-ligand back-donation:

  • Metal Center Activation: Increases electron density at Pd or Rh, accelerating oxidative addition steps .
  • Steric Effects: Bulky t-butyl groups enforce specific coordination geometries, improving enantioselectivity .
    Validation: Compare turnover frequencies (TOF) with less bulky analogs (e.g., diphenylphosphine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.